molecular formula C12H14N2O2S B2577260 Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate CAS No. 1549418-68-9

Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate

Cat. No.: B2577260
CAS No.: 1549418-68-9
M. Wt: 250.32
InChI Key: JDBUPBODZHHTLC-UHFFFAOYSA-N
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Description

Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate is a chemical compound with the molecular formula C12H14N2O2S. It is a thiazole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate typically involves the reaction of cyclopentylmethylamine with a thiazole derivative under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[cyano(cyclohexyl)methyl]-1,3-thiazole-4-carboxylate
  • Methyl 2-[cyano(cyclopropyl)methyl]-1,3-thiazole-4-carboxylate
  • Methyl 2-[cyano(cyclobutyl)methyl]-1,3-thiazole-4-carboxylate

Uniqueness

Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate is unique due to its specific cyclopentyl group, which may confer distinct biological activities and chemical properties compared to its analogs. The size and flexibility of the cyclopentyl ring can influence the compound’s binding affinity to molecular targets and its overall stability .

Properties

IUPAC Name

methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-16-12(15)10-7-17-11(14-10)9(6-13)8-4-2-3-5-8/h7-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBUPBODZHHTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)C(C#N)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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